molecular formula C6H2Cl3F3N4OS B3042550 N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 646989-55-1

N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3042550
CAS RN: 646989-55-1
M. Wt: 341.5 g/mol
InChI Key: ANCBJRKRXXVHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as Atrazine, is a widely used herbicide in agriculture. It is a white crystalline solid that is soluble in water and has a slightly sweet odor. Atrazine is used to control broadleaf and grassy weeds in crops such as corn, sorghum, sugarcane, and others. However, due to its widespread use, Atrazine has become a major environmental concern.

Scientific Research Applications

Crystallographic Studies and Molecular Interactions

Research on similar compounds demonstrates the importance of crystallographic studies in understanding the molecular interactions and structural characteristics of 1,3,4-thiadiazol ureas. For example, the synthesis and crystal structure analysis of N-(2,6-Difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea revealed insights into its crystal packing, hydrogen bonding, and π–π stacking interactions, which are crucial for understanding its biological activities and designing new compounds with enhanced properties (Xinjian Song et al., 2008).

Agricultural Applications

Several derivatives of 1,3,4-thiadiazol ureas have shown promising plant growth-regulating activities, making them potential candidates for agricultural applications. The synthesis and evaluation of different 1,3,4-thiadiazol urea derivatives have led to the discovery of compounds with significant cytokinin activity, which could be utilized to enhance crop yields and improve plant health (Xinjian Song et al., 2007).

Antimicrobial and Fungicidal Activities

The bioactive potential of 1,3,4-thiadiazol ureas extends to antimicrobial and fungicidal applications. Certain derivatives have demonstrated excellent fungicidal activities against various pathogens, highlighting their potential as new agents in combating microbial infections and diseases in agriculture (Li-Qiao Shi, 2011).

properties

IUPAC Name

1-(1,2,2-trichloroethenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F3N4OS/c7-1(8)2(9)13-4(17)14-5-16-15-3(18-5)6(10,11)12/h(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCBJRKRXXVHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

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